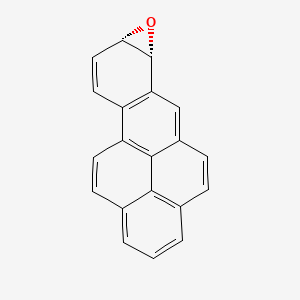
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with diphenylphosphoryl groups, which contribute to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, such as reagent concentrations, reaction time, and purification techniques, to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole has several scientific research applications, including:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can coordinate with metal ions, facilitating the formation of stable complexes. The compound’s ability to undergo various chemical reactions also allows it to interact with different biological and chemical pathways, influencing its overall activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(diphenylphosphinyl)-2,5-dimethylhexa-2,4-diene: This compound shares similar diphenylphosphoryl groups but differs in its core structure, leading to different reactivity and applications.
4-(Diphenylphosphino)benzoic acid: Another compound with diphenylphosphoryl groups, used in different contexts such as ligand chemistry and catalysis.
Uniqueness
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in specific applications where its particular reactivity and stability are advantageous.
Eigenschaften
CAS-Nummer |
65939-43-7 |
|---|---|
Molekularformel |
C39H30N2O2P2 |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
3,4-bis(diphenylphosphoryl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)38-37(31-19-7-1-8-20-31)41(32-21-9-2-10-22-32)40-39(38)45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
VYDBOOMPRGGNIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)












